1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine
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Overview
Description
1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine is an organic compound with the molecular formula C13H16ClN3O. This compound is characterized by the presence of a pyrazole ring substituted with a butyl chain linked to a chlorophenoxy group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate butylating agent under basic conditions to form 2-chlorophenoxybutane.
Pyrazole Ring Formation: The intermediate is then reacted with hydrazine or its derivatives to form the pyrazole ring. This step often requires acidic or basic catalysts to facilitate the cyclization process.
Final Amination: The resulting pyrazole intermediate is then subjected to amination reactions to introduce the amine group at the 4-position of the pyrazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted pyrazoles and phenoxy derivatives.
Scientific Research Applications
1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-[4-(2-Chlorophenoxy)butyl]imidazole: This compound also contains a chlorophenoxybutyl group but has an imidazole ring instead of a pyrazole ring.
1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine: Similar to the target compound but with the amine group at the 3-position of the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[4-(2-chlorophenoxy)butyl]pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c14-12-5-1-2-6-13(12)18-8-4-3-7-17-10-11(15)9-16-17/h1-2,5-6,9-10H,3-4,7-8,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMPYPBIFDHSPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCN2C=C(C=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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